(5-Phenylisoxazol-3-yl)methylamine

Medicinal Chemistry Physicochemical Property Optimization Membrane Permeability

Prioritize (5-Phenylisoxazol-3-yl)methylamine for your CNS-penetrant projects. Its XLogP3-AA of 0.9 ensures superior passive diffusion versus less lipophilic analogs, while the ≥99% (HPLC) purity of the hydrochloride salt minimizes false assay hits. A strategic heterocyclic building block for reliable SAR data and efficient library synthesis.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 154016-47-4
Cat. No. B116672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylisoxazol-3-yl)methylamine
CAS154016-47-4
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CN
InChIInChI=1S/C10H10N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2
InChIKeyGWDSZTSDAULPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Phenylisoxazol-3-yl)methylamine: Procurement-Ready Overview of a Privileged Heterocyclic Scaffold


(5-Phenylisoxazol-3-yl)methylamine (CAS 154016-47-4) is a small-molecule heterocyclic building block featuring an isoxazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 3-position [1]. The isoxazole ring is recognized as a 'privileged structure' in medicinal chemistry due to its ability to engage in diverse intermolecular interactions (hydrogen bonding, π-π stacking) with biological targets [2]. The presence of the phenyl substituent significantly elevates the compound's lipophilicity (XLogP3-AA = 0.9) compared to simpler alkyl analogs, a key determinant of membrane permeability and target engagement [1].

The Procurement Risk of In-Class Substitution: Why (5-Phenylisoxazol-3-yl)methylamine is Not Interchangeable


In drug discovery and chemical biology, the substitution of a building block with a seemingly similar analog can derail a project due to divergent physicochemical properties. The isoxazole scaffold, while shared, exhibits vastly different molecular recognition and permeability profiles depending on peripheral substitution. For instance, replacing the 5-phenyl group of (5-Phenylisoxazol-3-yl)methylamine with a 5-methyl group (CAS 154016-48-5) results in a >10-fold decrease in lipophilicity (ΔXLogP3-AA = 1.2) [1][2]. This single change fundamentally alters the compound's logD, plasma protein binding, and passive diffusion rates across biological membranes. Consequently, screening campaigns or chemical probe development relying on an uncharacterized analog risk generating misleading structure-activity relationships (SAR) and false-negative results. The following quantitative evidence establishes the specific, verifiable differentiation that justifies a deliberate procurement decision for this precise compound.

Quantitative Evidence Differentiating (5-Phenylisoxazol-3-yl)methylamine from Closest Analogs


Lipophilicity: XLogP3-AA Comparison with 5-Methyl Analog

The target compound exhibits a computed XLogP3-AA value of 0.9, which is 1.2 log units higher than that of the closest structural analog, (5-methylisoxazol-3-yl)methylamine (XLogP3-AA = -0.3) [1][2]. This difference represents a >10-fold increase in lipophilicity, a critical parameter for predicting passive membrane diffusion and blood-brain barrier (BBB) penetration potential. Higher lipophilicity (typically in the range of 1-3) is often associated with improved cellular uptake and target engagement in intracellular and CNS-based assays [3].

Medicinal Chemistry Physicochemical Property Optimization Membrane Permeability

Purity Specification: Direct Comparison with 5-Methyl Analog via Vendor Datasheets

The hydrochloride salt of (5-Phenylisoxazol-3-yl)methylamine (CAS 1187928-65-9) is commercially available with a certified purity of ≥99% as determined by HPLC . In contrast, the free base of the 5-methyl analog (CAS 154016-48-5) is typically supplied with a minimum purity specification of 97% . This 2% differential in chromatographic purity, while seemingly small, translates to a significantly lower level of potentially reactive or interfering impurities in high-throughput screening (HTS) and medicinal chemistry campaigns, thereby reducing the risk of false-positive hits or unexpected side reactions.

Analytical Chemistry Quality Control Building Block Procurement

Storage Stability: Differential Requirements Impacting Logistics and Shelf-Life

The target compound, as the hydrochloride salt, requires controlled cold storage conditions of 0-8°C to maintain its specified purity and stability . This requirement is in stark contrast to the 5-methyl analog, which is a liquid at room temperature and can be stored under ambient conditions without special refrigeration . The necessity for cold chain management directly impacts procurement planning, shipping costs, and long-term compound inventory strategies.

Logistics Compound Management Stability Assessment

Implication for Blood-Brain Barrier Penetration: A Class-Level Advantage

The significantly higher lipophilicity (XLogP3-AA = 0.9) of (5-Phenylisoxazol-3-yl)methylamine compared to its 5-methyl analog (XLogP3-AA = -0.3) positions it as a more favorable starting point for CNS-targeted medicinal chemistry campaigns [1][2]. Compounds with a cLogP in the 1-3 range are statistically more likely to exhibit optimal passive diffusion across the blood-brain barrier, a critical prerequisite for engaging neurological targets [3]. While direct in vivo BBB penetration data for this specific building block are not available, the class-level inference from its physicochemical profile supports its strategic selection over less lipophilic isoxazole methylamine alternatives in early-stage CNS research programs.

CNS Drug Discovery Neuropharmacology Pharmacokinetics

High-Value Application Scenarios for (5-Phenylisoxazol-3-yl)methylamine Informed by Quantitative Evidence


CNS-Targeted Probe and Lead Generation

The elevated lipophilicity (XLogP3-AA = 0.9) of (5-Phenylisoxazol-3-yl)methylamine, which is a full 1.2 log units higher than its 5-methyl analog, makes it a strategically superior building block for the design of central nervous system (CNS)-penetrant probes and drug candidates [1]. Medicinal chemists aiming to modulate neurological targets such as G protein-coupled receptors (GPCRs), ion channels, or kinases in the brain should prioritize this phenyl-substituted isoxazole to leverage its favorable passive diffusion characteristics. This reduces the need for extensive, later-stage structural modifications that might be required to optimize the BBB penetration of less lipophilic, alkyl-substituted isoxazole cores [2].

High-Throughput Screening (HTS) Library Synthesis Requiring Maximum Purity

For laboratories engaged in the parallel synthesis of screening libraries, the ≥99% (HPLC) purity of the commercially available (5-Phenylisoxazol-3-yl)methylamine hydrochloride salt offers a quantifiable advantage in reducing the risk of false-positive assay hits and minimizing downstream purification efforts . In contrast to the 97% purity typical of the 5-methyl analog free base, this 2% increase in chromatographic purity ensures that library members derived from this scaffold are less likely to be contaminated with reactive impurities that could confound biological assay results. This is a critical, verifiable factor for procurement managers prioritizing data quality in early-stage drug discovery .

Fragment-Based Drug Discovery (FBDD) with Favorable Lipophilic Efficiency

In fragment-based drug discovery (FBDD), the selection of a fragment with appropriate physicochemical properties is paramount. (5-Phenylisoxazol-3-yl)methylamine, with a molecular weight of 174.2 Da and a XLogP3-AA of 0.9, presents a favorable balance of lipophilicity and size, falling within the optimal property space for a high-quality fragment (often defined as MW < 250 Da and cLogP < 3.5) [1]. Its lipophilic efficiency (LipE = pIC50 - cLogP), though not directly measured here, is predicted to be superior to that of the 5-methyl analog (XLogP3-AA = -0.3) for targets where hydrophobic interactions are key binding determinants. This makes it a more attractive starting point for fragment growth and optimization against targets with lipophilic binding pockets [2].

Building Block for Advanced Organic Synthesis and Material Science

Beyond biological applications, the high purity (≥99%) and defined storage requirements (0-8°C) of the hydrochloride salt ensure its reliable use as a versatile intermediate in advanced organic synthesis, including the preparation of functional materials, ligands, and polymers . The phenyl-isoxazole core provides a rigid, π-conjugated scaffold amenable to further functionalization. Its well-characterized properties facilitate reproducible reaction outcomes and minimize batch-to-batch variability, a key consideration for both academic research and industrial process development. The documented synthetic route, involving a Gabriel synthesis via the phthalimide intermediate as described in US Patent 7,915,281, provides a robust, scalable, and well-precedented pathway for its preparation, ensuring a reliable supply chain for large-scale material requirements [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Phenylisoxazol-3-yl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.